molecular formula C9H6FN3O2 B15058071 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B15058071
M. Wt: 207.16 g/mol
InChI Key: WCQRJXCGHZZCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound characterized by the presence of a fluorine atom and a triazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the introduction of a triazole ring onto a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Coupling: Formation of amides or esters.

Scientific Research Applications

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a fluorine atom and a triazole ring, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various applications. The combination of these functional groups also allows for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

2-fluoro-4-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H6FN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15)

InChI Key

WCQRJXCGHZZCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.